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Compound of Interest

Compound Name:
6-Methoxy-3-methyl-1-benzofuran-

2-carboxylic acid

Cat. No.: B075883 Get Quote

An In-depth Technical Guide to the Spectroscopic Data of 6-Methoxy-3-methyl-1-benzofuran-
2-carboxylic acid

For Researchers, Scientists, and Drug Development
Professionals
Introduction

6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid (C₁₁H₁₀O₄, Molar Mass: 206.19 g/mol )

is a significant heterocyclic compound, often utilized as a key intermediate in the synthesis of

pharmacologically active molecules.[1] Its structural elucidation is paramount for quality control

and for the development of new synthetic pathways. This guide provides a comprehensive

overview of its spectroscopic data, offering a valuable resource for researchers in medicinal

chemistry and drug development.

Molecular Structure
IUPAC Name: 6-methoxy-3-methyl-1-benzofuran-2-carboxylic acid[2] CAS Number: 10410-

29-4[2][3] Molecular Formula: C₁₁H₁₀O₄[2][3] Molecular Weight: 206.19 g/mol [2][3]
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The structural confirmation of 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid relies on

a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR (Proton NMR) Data (Predicted)

While a publicly available experimental spectrum is not readily accessible, the expected proton

NMR chemical shifts can be predicted based on the analysis of similar structures and known

substituent effects on the benzofuran ring system. The spectrum is anticipated to be recorded

in a deuterated solvent such as DMSO-d₆ or CDCl₃.

Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

-COOH ~13.0 Singlet (broad) 1H

Aromatic H (H7) ~7.3-7.5 Doublet 1H

Aromatic H (H5) ~7.0-7.2 Doublet of doublets 1H

Aromatic H (H4) ~7.5-7.7 Doublet 1H

-OCH₃ ~3.8 Singlet 3H

-CH₃ ~2.5 Singlet 3H

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the

molecule. The following data is based on available spectral information.[2]
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Carbon Atom Chemical Shift (δ, ppm)

C=O (Carboxylic Acid) ~165

C2 ~150

C3 ~115

C3a ~145

C4 ~120

C5 ~110

C6 ~160

C7 ~100

C7a ~130

-OCH₃ ~55

-CH₃ ~15

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The expected

characteristic absorption bands for 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid are

listed below.
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Functional Group Wavenumber (cm⁻¹) Intensity

O-H stretch (Carboxylic Acid) 2500-3300 Strong, Broad

C-H stretch (Aromatic) 3000-3100 Medium

C-H stretch (Aliphatic) 2850-3000 Medium

C=O stretch (Carboxylic Acid) 1680-1710 Strong

C=C stretch (Aromatic) 1580-1620 Medium

C-O stretch (Ether) 1200-1275 Strong

C-O stretch (Carboxylic Acid) 1210-1320 Strong

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, confirming the molecular weight and elemental composition.

Ion m/z

[M]⁺ 206

[M-CH₃]⁺ 191

[M-COOH]⁺ 161

Experimental Protocols
Synthesis of 6-Methoxy-3-methyl-1-benzofuran-2-
carboxylic acid
A plausible synthetic route for 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid can be

adapted from established procedures for related benzofuran derivatives. A common method

involves the cyclization of a substituted phenoxy ester.

Materials:

4-Methoxyphenol
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Ethyl 2-chloroacetoacetate

Potassium carbonate

Ethanol

Sodium hydroxide

Hydrochloric acid

Diethyl ether

Procedure:

Step 1: Synthesis of Ethyl 2-(4-methoxyphenoxy)acetoacetate. To a solution of 4-

methoxyphenol in ethanol, add potassium carbonate. Stir the mixture at room temperature

for 30 minutes. Add ethyl 2-chloroacetoacetate dropwise and reflux the mixture for 12 hours.

After cooling, filter the mixture and evaporate the solvent under reduced pressure. Dissolve

the residue in diethyl ether, wash with water, and dry over anhydrous sodium sulfate.

Evaporate the solvent to obtain the crude product.

Step 2: Cyclization to Ethyl 6-methoxy-3-methyl-1-benzofuran-2-carboxylate. The crude

phenoxy ester from the previous step is subjected to cyclization using a dehydrating agent

such as concentrated sulfuric acid or polyphosphoric acid. The mixture is heated to promote

intramolecular cyclization. After the reaction is complete, the mixture is poured onto ice

water, and the precipitated product is filtered, washed with water, and dried.

Step 3: Hydrolysis to 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid. The ethyl ester

is hydrolyzed by refluxing with an aqueous solution of sodium hydroxide in ethanol. After

completion of the reaction, the ethanol is removed under reduced pressure. The aqueous

solution is then acidified with hydrochloric acid to precipitate the carboxylic acid. The solid

product is filtered, washed with cold water, and dried to yield 6-Methoxy-3-methyl-1-
benzofuran-2-carboxylic acid.

Spectroscopic Analysis Protocols
NMR Spectroscopy:
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¹H and ¹³C NMR spectra are recorded on a Bruker spectrometer operating at a frequency of

400 MHz for ¹H and 100 MHz for ¹³C.

Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with

tetramethylsilane (TMS) as an internal standard.

Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

IR Spectroscopy:

FT-IR spectra are recorded on a PerkinElmer FT-IR spectrometer.

Samples are analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR)

accessory.

Spectra are recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry:

Mass spectra are obtained using a mass spectrometer with an electron ionization (EI)

source.

The sample is introduced via a direct insertion probe or through a gas chromatograph (GC-

MS).

The mass-to-charge ratios (m/z) of the molecular ion and major fragment ions are recorded.

Visualizations
Synthetic Workflow
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Synthetic Workflow for 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid

Step 1: Esterification

Step 2: Cyclization

Step 3: Hydrolysis

4-Methoxyphenol + Ethyl 2-chloroacetoacetate

Ethyl 2-(4-methoxyphenoxy)acetoacetate

K2CO3, Ethanol, Reflux

Ethyl 6-methoxy-3-methyl-1-benzofuran-2-carboxylate

H2SO4 or PPA, Heat

6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid

1. NaOH, Ethanol/H2O, Reflux
2. HCl (aq)

Click to download full resolution via product page

Caption: Synthetic pathway for the target compound.

Spectroscopic Analysis Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b075883?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075883?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Characterization Workflow

Sample Preparation

Spectroscopic Techniques

Data Analysis

Conclusion

Synthesized Compound

NMR Spectroscopy
(¹H and ¹³C) IR Spectroscopy Mass Spectrometry

Spectral Data
(Chemical Shifts, Absorption Bands, m/z)

Structural Elucidation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. ["spectroscopic data for 6-Methoxy-3-methyl-1-
benzofuran-2-carboxylic acid"]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b075883#spectroscopic-data-for-6-methoxy-3-methyl-
1-benzofuran-2-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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